PAC 1-β-D-Glucopyranosiduronic Acid
Description
PAC 1-β-D-Glucopyranosiduronic Acid is a glycoside derivative in which a β-D-glucopyranosiduronic acid moiety is conjugated to a specific aglycone group (denoted as "PAC"). The β-D-glucopyranosiduronic acid group enhances solubility and bioavailability, making such compounds critical in drug metabolism, natural product chemistry, and therapeutic applications .
Properties
CAS No. |
1103440-59-0 |
|---|---|
Molecular Formula |
C₂₉H₃₆N₄O₈ |
Molecular Weight |
568.62 |
Synonyms |
2-[[2-[2-[4-(Phenylmethyl)-1-piperazinyl]acetyl]hydrazinylidene]methyl]-6-(2-propen-1-yl)phenyl β-D-glucopyranosiduronic Acid; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PAC 1-β-D-Glucopyranosiduronic Acid typically involves the glucuronidation of specific substrates. One common method includes the use of uridine diphosphate glucuronic acid (UDPGA) as a glucuronic acid donor, catalyzed by uridine diphosphate glucuronosyltransferases (UGTs) in the presence of the target substrate . The reaction conditions often require a controlled environment with specific pH and temperature to ensure optimal enzyme activity.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, utilizing microbial or enzymatic systems to achieve large-scale synthesis. These methods are designed to be cost-effective and efficient, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
PAC 1-β-D-Glucopyranosiduronic Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: This involves the replacement of one functional group with another, which can alter the compound’s properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
PAC 1-β-D-Glucopyranosiduronic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is utilized in studies involving glucuronidation processes, which are crucial for the metabolism of drugs and other substances in the body.
Medicine: Research on this compound includes its potential use in drug development and as a biomarker for certain diseases.
Mechanism of Action
The mechanism of action of PAC 1-β-D-Glucopyranosiduronic Acid involves its role as a glucuronidation agent. It interacts with uridine diphosphate glucuronosyltransferases (UGTs) to transfer glucuronic acid to various substrates, facilitating their metabolism and excretion from the body. This process is essential for the detoxification of drugs, hormones, and other endogenous and exogenous compounds .
Comparison with Similar Compounds
Structural Features
Compounds containing β-D-glucopyranosiduronic acid vary significantly in their aglycone structures and sugar chain complexity. Below is a comparative analysis:
Pharmacokinetic and Pharmacodynamic Insights
- Solubility and Bioavailability: The β-D-glucopyranosiduronic acid moiety universally enhances water solubility, particularly in CNS-targeting compounds like CAS 144964-58-9 .
- Structural-Activity Relationships : Aglycone lipophilicity and sugar chain length inversely correlate with membrane permeability. For example, Primulasaponin’s large molecular weight (1105 g/mol) may limit cellular uptake despite its stereochemical specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
